Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1419101-34-0
VCID: VC2765331
InChI: InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-7-8(6-13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8+,9?
SMILES: CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate

CAS No.: 1419101-34-0

Cat. No.: VC2765331

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate - 1419101-34-0

Specification

CAS No. 1419101-34-0
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name 3-O-tert-butyl 6-O-methyl (1S,5R)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Standard InChI InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-7-8(6-13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8+,9?
Standard InChI Key NJKNDGQUFLNXNJ-JVHMLUBASA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)OC
SMILES CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

Methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate is characterized by several key identifiers that facilitate its recognition in chemical databases and literature:

ParameterInformation
CAS Number1419101-34-0
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.29 g/mol
IUPAC Name3-(tert-butyl) rel-6-methyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
MDL NumberMFCD27956883
SMILES Notation[H][C@@]12CN(C(=O)OC(C)(C)C)C[C@]1([H])[C@H]2C(=O)OC

The compound is also known by several synonyms including "3-O-tert-butyl 6-O-methyl (1S,5R)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate" and "O3-tert-butyl O6-methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate" .

Structural Features

The structural architecture of methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate contains several noteworthy features:

  • A bicyclic core containing a fused 3-azabicyclo[3.1.0]hexane system

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

  • A methyl carboxylate ester group at the 6-position

  • The exo-configuration at the 6-position, indicating the carboxylate group projects away from the bicyclic system

The azabicyclo[3.1.0]hexane framework provides a rigid, three-dimensional scaffold that positions functional groups in defined spatial arrangements. This conformational constraint is often advantageous in medicinal chemistry applications, as it can enhance binding specificity to biological targets .

Physical and Chemical Properties

Physical Properties

The physical characteristics of methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate have been determined through both experimental measurements and computational predictions:

PropertyValueMethod
Physical StateSolidObserved
Boiling Point305.3 ± 35.0 °CPredicted
Density1.186 ± 0.06 g/cm³Predicted
Purity (Commercial)95-97%Standard
LogPNot reported-
pKa-1.69 ± 0.40Predicted

These physical properties indicate that the compound is relatively stable at room temperature and exhibits moderate lipophilicity, which is important for considerations in drug development and formulation .

Chemical Properties

The chemical reactivity of methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate is largely governed by its functional groups:

  • The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid (exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid)

  • The tert-butoxycarbonyl (Boc) protecting group can be cleaved under acidic conditions, typically using trifluoroacetic acid or HCl, to reveal the free secondary amine

  • The cyclopropane ring is strained and potentially reactive toward nucleophiles or in ring-opening reactions

  • The nitrogen-containing ring can participate in various transformations typical of secondary amines when the Boc group is removed

These reactive sites make the compound particularly versatile as a synthetic intermediate in multi-step synthetic pathways .

Synthesis Methods

General Synthetic Approaches

The synthesis of methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves either:

  • Cyclopropanation of appropriate pyrrolidine derivatives

  • Construction of the azabicyclic system followed by functionalization

  • Protection-deprotection strategies starting from other azabicyclo[3.1.0]hexane derivatives

One common synthetic route involves:

  • Preparation of a suitably substituted cyclopentene derivative

  • Introduction of the nitrogen atom and formation of the pyrrolidine ring

  • Cyclopropanation to construct the bicyclic system

  • Boc protection of the nitrogen

  • Introduction of the methyl ester functionality at the 6-position

Precursors and Derivatives

Several related compounds serve as either precursors or derivatives in the synthetic pathways involving methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate:

CompoundRelationshipCAS Number
exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acidHydrolysis product927679-54-7
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochlorideDeprotected derivative1024038-72-9
exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carbaldehydeReduction product419572-19-3
exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanolReduction product419572-18-2

These compounds illustrate the versatility of the azabicyclo[3.1.0]hexane scaffold and the various transformations possible with this molecular framework .

Applications in Chemical Research

Pharmaceutical Applications

The azabicyclo[3.1.0]hexane framework, including derivatives such as methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate, has demonstrated significant potential in pharmaceutical research. The rigid bicyclic structure provides a well-defined three-dimensional architecture that can enhance binding specificity to biological targets.

Notable pharmaceutical applications include:

  • Development of gyrase inhibitors, such as Trovafloxacin, which incorporates the azabicyclo[3.1.0]hexane moiety

  • Design of topoisomerase inhibitors that prevent bacterial DNA replication

  • Creation of dipeptidyl peptidase IV (DPP-4) inhibitors for diabetes treatment

  • Exploration as scaffolds in various antibacterial and antiprotozoal agents

The 3-azabicyclo[3.1.0]hexane system has been incorporated into compounds exhibiting:

  • Antibacterial activity

  • Antiprotozoal effects

  • Anticancer properties

  • Enzyme inhibition capabilities

Role as Chemical Intermediates

Methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate serves as a valuable building block in organic synthesis due to its multifunctional nature. It is particularly useful in:

  • Construction of more complex heterocyclic systems

  • Synthesis of spirocyclic compounds through cycloaddition reactions

  • Preparation of highly functionalized pyrrolidine derivatives

  • Development of novel amino acid analogs and peptidomimetics

The compound can be transformed through various synthetic operations, including:

  • Ester hydrolysis to yield the corresponding carboxylic acid

  • Reduction to produce the alcohol derivative

  • Boc deprotection to reveal the free amine functionality

  • Derivatization of the carboxylate group to create amides, esters, and other carbonyl derivatives

Recent Research Developments

Recent studies have explored the application of methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate and related compounds in several areas:

  • Development of bis-spirocyclic derivatives through 1,3-dipolar cycloaddition reactions with stable azomethine ylides

  • Investigation of HOMO-LUMO controlled cycloaddition reactions

  • Exploration of stereoselectivity in cyclopropene additions to generate novel azabicyclic architectures

  • Utilization as building blocks in the synthesis of bioactive natural product analogs

These research endeavors highlight the continuing importance of azabicyclo[3.1.0]hexane derivatives in contemporary organic and medicinal chemistry .

Related Compounds and Structural Analogs

The structural diversity within the azabicyclo[3.1.0]hexane family offers numerous variations that complement the properties and applications of methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate:

CompoundCAS NumberDistinguishing Features
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate419572-18-2Hydroxymethyl group at 6-position
tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate-Aminomethyl group at 6-position
exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid927679-54-7Free carboxylic acid at 6-position
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride1181458-33-2Carboxyl group at 1-position
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride1024038-72-9Unprotected nitrogen as HCl salt

These structural analogs demonstrate the versatility of the azabicyclo[3.1.0]hexane scaffold and provide researchers with a toolkit of related compounds for exploring structure-activity relationships in various applications .

SupplierPurityQuantityPrice Range (USD)
Matrix Scientific95+%1g$594
Synthonix95+%5g$1350
J&W Pharmlab97%1g$880

These prices reflect the specialized nature of the compound and its importance as a research tool in medicinal chemistry and organic synthesis .

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